molecular formula C10H8O3 B098959 (E)-2-oxo-4-phenylbut-3-enoic acid CAS No. 17451-19-3

(E)-2-oxo-4-phenylbut-3-enoic acid

Cat. No. B098959
M. Wt: 176.17 g/mol
InChI Key: YQOUMBVFEWZLME-VOTSOKGWSA-N
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Patent
US04956490

Procedure details

To the benzalpyruvic acid of step A in water-saturated ethyl acetate there was added triethylamine (56.2 g, 0.55 mol) at a rate less than 0.5 ml/min with good agitation. Water was then azeotropically removed by vacuum distillation and the benzalpyruvic acid concentration readjusted to 120 g/l with dry ethyl acetate. Ethyl chloroformate (59.7 g, 0.55 mol) was then added over a one hour period at 20°-25° C. followed by a one hour age. The mixture was cooled to 0°-5° C. and quenched with 350 ml of cold water. The aqueous layer was discarded and the organic layer was washed with cold (0°-5° C.) 5% sodium bicarbonate solution (350 ml) followed by cold (0°-5° C.) 5% sodium chloride (350 ml). The ethyl acetate was removed by vacuum concentration affording crude ethyl benzalpyruvate in a yield of 95-97%. The ester was subsequently purified by distillation using a short-path wiped film evaporator (WFE) apparatus (150° C., 0.1 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
56.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
59.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[CH:8][C:9](=[O:13])[C:10]([OH:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:14](N(CC)CC)[CH3:15].ClC(OCC)=O>O>[CH:1](=[CH:8][C:9](=[O:13])[C:10]([O:12][CH2:14][CH3:15])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=CC(C(=O)O)=O
Name
Quantity
56.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
59.7 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water was then azeotropically removed by vacuum distillation
CONCENTRATION
Type
CONCENTRATION
Details
the benzalpyruvic acid concentration
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0°-5° C.
CUSTOM
Type
CUSTOM
Details
quenched with 350 ml of cold water
WASH
Type
WASH
Details
the organic layer was washed with cold (0°-5° C.) 5% sodium bicarbonate solution (350 ml)
CUSTOM
Type
CUSTOM
Details
followed by cold (0°-5° C.) 5% sodium chloride (350 ml)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was removed by vacuum concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)=CC(C(=O)OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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